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Compound of Interest

Compound Name: Quinazoline-7-carbonitrile

Cat. No.: B15333212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for
Quinazoline-7-carbonitrile (CAS No: 1231761-04-8, Molecular Formula: CoHsNs3). Due to the
limited availability of direct experimental spectra for this specific compound, the data presented
herein is a predictive analysis based on the known spectroscopic characteristics of quinazoline
derivatives and aromatic nitriles. This guide is intended to support research, drug discovery,
and quality control efforts by providing a foundational understanding of the compound's
spectral properties.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Quinazoline-7-carbonitrile. These predictions are
derived from the analysis of structurally similar compounds and established spectroscopic
principles.

Table 1: Predicted *H NMR Data
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~9.3-95 S - H-2
~9.1-9.3 S - H-4
~8.5-8.7 d ~1.5-2.0 H-8
~8.2-84 dd ~85-9.0,~1.5-2.0 H-6
~7.9-8.1 d ~8.5-9.0 H-5

Solvent: CDCIz or DMSO-ds

. 1 13

Chemical Shift (8) ppm Assignment
~160 - 162 C-2
~155 - 157 C-4
~150 - 152 C-8a
~135-137 C-6
~130 - 132 C-8
~128 - 130 C-5
~125-127 C-4a
~118 - 120 C-7
~115-117 -C=N

Solvent: CDCI3 or DMSO-ds

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium C-H stretch (aromatic)
~2230 - 2220 Strong -C=N stretch (nitrile)

~1620 - 1580 Strong C=N and C=C stretch (ring)
~1570 - 1550 Medium C=C stretch (ring)

~1500 - 1470 Medium C=C stretch (ring)

~900 - 650 Strong C-H out-of-plane bend

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

mlz Relative Intensity (%) Assignment
155.053 High [M]* (Molecular lon)
128.045 Medium [M - HCN]J*
102.046 Medium [C7HaN]*

76.039 Low [CeHa]*

lonization Mode: Electron lonization (El)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for

quinazoline derivatives, which can be adapted for Quinazoline-7-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCIls or DMSO-ds). The choice of solvent should be based on the

solubility of the compound.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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» 'H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o The number of scans can range from 16 to 64, depending on the sample concentration.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

o A higher number of scans (e.g., 1024 or more) is typically required to achieve a good
signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
IS obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder and record the sample spectrum.

o Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be
used. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser
desorption/ionization (MALDI) are suitable.

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., El, ESI)
and mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition (EI Mode):
o Set the ionization energy to 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments. High-resolution mass spectrometry (HRMS) can be
used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like Quinazoline-7-carbonitrile.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow from sample preparation to structural
elucidation using NMR, IR, and Mass Spectrometry.
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 To cite this document: BenchChem. [Spectroscopic Profile of Quinazoline-7-carbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15333212#spectroscopic-data-of-quinazoline-7-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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